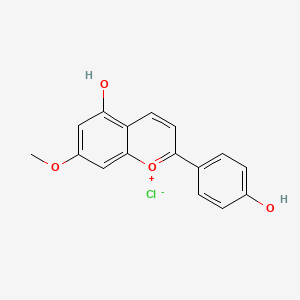

7-Methoxyapigeninidin-chlorid

Übersicht

Beschreibung

Methoxyapigeninidin chloride, 7-(RG) is a synthetic derivative of apigeninidin, a type of 3-deoxyanthocyaninMethoxyapigeninidin chloride, 7-(RG) is characterized by the presence of a methoxy group at the C-7 position, which is crucial for its high activity against certain fungi .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Methoxyapigeninidin chloride, 7-(RG) is a 3-deoxyanthocyanin fungicide . It was originally isolated from Sorghum and is a derivative of apigeninidin . Its primary targets are the radial growth of Gloeocercospora sorghi and spore germination of Pyricularia oryzae .

Mode of Action

It is known to be active against the radial growth ofG. sorghi and spore germination of P. oryzae . This suggests that it interacts with its targets to inhibit their growth and development .

Biochemical Pathways

As a fungicide, it likely disrupts essential biological processes in the fungi, leading to their death .

Pharmacokinetics

It is known to be a crystalline solid with solubility in dmf, dmso, and ethanol . These properties may influence its bioavailability.

Result of Action

The result of Methoxyapigeninidin chloride, 7-(RG)'s action is the inhibition of the radial growth of G. sorghi and the spore germination of P. oryzae . This leads to the death of these fungi, demonstrating its effectiveness as a fungicide .

Biochemische Analyse

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Methoxyapigeninidin chloride, 7-(RG) involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methoxyapigeninidin chloride, 7-(RG) can be synthesized from sakuranetin, which is a phytoalexin isolated from rice plants. The synthesis involves the methylation of the hydroxy group at the C-7 position of sakuranetin using ethereal diazomethane under anhydrous conditions. This reaction yields 7-methoxyapigeninidin, which is then converted to its chloride form .

Industrial Production Methods

The process may include steps such as methylation, purification, and crystallization to obtain the final product in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Methoxyapigeninidin chloride, 7-(RG) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methoxy group at the C-7 position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of methoxyapigeninidin chloride, 7-(RG) include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methoxyapigeninidin chloride, 7-(RG) is similar to other 3-deoxyanthocyanins, such as:

Apigeninidin: Lacks the methoxy group at the C-7 position and has lower fungicidal activity.

Luteolinidin: Another 3-deoxyanthocyanin with different functional groups and activity profiles.

Naringenin: A precursor to sakuranetin, which is used in the synthesis of methoxyapigeninidin.

Uniqueness

Methoxyapigeninidin chloride, 7-(RG) is unique due to the presence of the methoxy group at the C-7 position, which significantly enhances its fungicidal activity compared to other similar compounds. This structural modification makes it a potent agent against specific fungal pathogens .

Biologische Aktivität

Methoxyapigeninidin chloride, 7-(RG) is a flavonoid compound derived from sorghum, specifically categorized as a 3-deoxyanthocyanin. This compound has garnered attention due to its diverse biological activities, particularly its antioxidant, antimicrobial, and potential anticancer properties. This article delves into the biological activity of Methoxyapigeninidin chloride, 7-(RG), supported by case studies and research findings.

Chemical Structure and Properties

Methoxyapigeninidin chloride features a methoxy group at the C-7 position of the apigeninidin structure. This modification is crucial for its enhanced biological activity compared to its parent compound, apigeninidin. The presence of the methoxy group influences the compound's solubility and reactivity, which in turn affects its biological efficacy.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃ClO₃ |

| Molecular Weight | 284.71 g/mol |

| CAS Number | 161773-51-9 |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. Methoxyapigeninidin chloride exhibits significant antioxidant activity, which has been measured using various assays such as DPPH and ABTS radical scavenging tests. In studies, this compound demonstrated higher antioxidant capacity compared to other flavonoids derived from sorghum.

Antimicrobial Properties

Research indicates that Methoxyapigeninidin chloride has potent antimicrobial effects against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, including:

- Gram-positive : Staphylococcus aureus, Bacillus cereus

- Gram-negative : Escherichia coli, Shigella flexneri

The compound's mechanism involves disrupting bacterial cell walls and inhibiting metabolic processes essential for bacterial growth .

Antifungal Activity

Notably, Methoxyapigeninidin chloride shows promising antifungal properties against fungal pathogens affecting sorghum crops. It has been shown to inhibit the growth of Gloeocercospora sorghi, a significant pathogen in sorghum cultivation. The fungicidal activity is attributed to the compound's ability to interfere with fungal cell wall synthesis and disrupt cellular functions .

Study 1: Efficacy Against Fungal Pathogens

In a controlled study involving various sorghum cultivars, Methoxyapigeninidin chloride was tested against Gloeocercospora sorghi. The results indicated a significant reduction in fungal growth at concentrations as low as 50 µg/mL. The study concluded that the methoxy substitution at C-7 enhances the compound's antifungal activity compared to apigeninidin alone .

Study 2: Antimicrobial Activity Profile

A comprehensive antimicrobial screening revealed that Methoxyapigeninidin chloride exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of flavonoid structures in enhancing antimicrobial efficacy, with Methoxyapigeninidin chloride showing superior performance over many synthetic antibiotics .

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-7-methoxychromenylium-5-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4.ClH/c1-19-12-8-14(18)13-6-7-15(20-16(13)9-12)10-2-4-11(17)5-3-10;/h2-9H,1H3,(H-,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSWXDUWNOYURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CC(=[O+]C2=C1)C3=CC=C(C=C3)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.